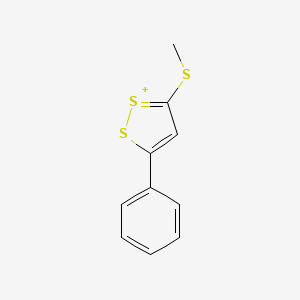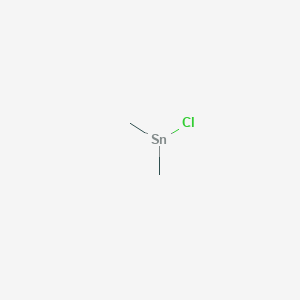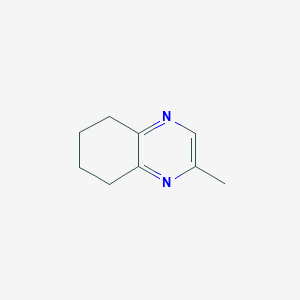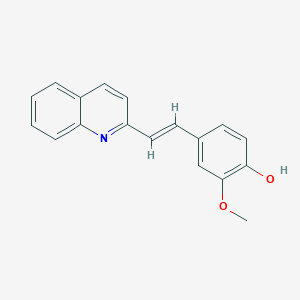![molecular formula C9H11N3S B14667690 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 40689-03-0](/img/structure/B14667690.png)
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-cyanopyridine with ethylenediamine The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce imidazolines.
Aplicaciones Científicas De Investigación
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mecanismo De Acción
The mechanism of action of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
Uniqueness
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both an imidazole and a pyridine ring, along with a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
40689-03-0 |
|---|---|
Fórmula molecular |
C9H11N3S |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H11N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-4H,5-7H2,(H,11,12) |
Clave InChI |
DNFDOYSZAXDQJG-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)SCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)

![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)

![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)



![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)




